molecular formula C13H13N5O2S B2700235 3-oxo-4-(pyridin-3-yl)-N-(1,3-thiazol-2-yl)piperazine-1-carboxamide CAS No. 2380041-04-1

3-oxo-4-(pyridin-3-yl)-N-(1,3-thiazol-2-yl)piperazine-1-carboxamide

Cat. No.: B2700235
CAS No.: 2380041-04-1
M. Wt: 303.34
InChI Key: ZSMPDASSMSMJDR-UHFFFAOYSA-N
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Description

3-oxo-4-(pyridin-3-yl)-N-(1,3-thiazol-2-yl)piperazine-1-carboxamide is a complex organic compound that features a piperazine ring substituted with pyridine, thiazole, and carboxamide groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-oxo-4-(pyridin-3-yl)-N-(1,3-thiazol-2-yl)piperazine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperazine ring, followed by the introduction of the pyridine and thiazole groups through nucleophilic substitution reactions. The final step involves the formation of the carboxamide group via an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and pH of the reaction mixture, as well as using catalysts to accelerate the reaction rates. Purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-oxo-4-(pyridin-3-yl)-N-(1,3-thiazol-2-yl)piperazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted analogs of the original compound.

Scientific Research Applications

3-oxo-4-(pyridin-3-yl)-N-(1,3-thiazol-2-yl)piperazine-1-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-oxo-4-(pyridin-3-yl)-N-(1,3-thiazol-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-oxo-4-(pyridin-3-yl)-N-(1,3-thiazol-2-yl)piperazine-1-carboxamide analogs: Compounds with similar structures but different substituents.

    Thiazole derivatives: Compounds containing the thiazole ring, known for their diverse biological activities.

    Piperazine derivatives: Compounds with the piperazine ring, widely used in medicinal chemistry.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-oxo-4-pyridin-3-yl-N-(1,3-thiazol-2-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O2S/c19-11-9-17(13(20)16-12-15-4-7-21-12)5-6-18(11)10-2-1-3-14-8-10/h1-4,7-8H,5-6,9H2,(H,15,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSMPDASSMSMJDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C(=O)NC2=NC=CS2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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